molecular formula C24H27ClN2O3 B5362112 4-CHLORO-N-[(1E)-1-(FURAN-2-YL)-3-OXO-3-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}PROP-1-EN-2-YL]BENZAMIDE

4-CHLORO-N-[(1E)-1-(FURAN-2-YL)-3-OXO-3-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}PROP-1-EN-2-YL]BENZAMIDE

Cat. No.: B5362112
M. Wt: 426.9 g/mol
InChI Key: NFPKEWMHXBQXSX-RGVLZGJSSA-N
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Description

4-Chloro-N-[(1E)-1-(furan-2-yl)-3-oxo-3-{1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl}prop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that combines a furan ring, a benzamide group, and a bicyclic azabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(1E)-1-(furan-2-yl)-3-oxo-3-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}prop-1-en-2-yl]benzamide typically involves multiple steps:

    Formation of the Furan-2-yl Prop-1-en-2-one Intermediate: This step involves the reaction of furan-2-carbaldehyde with an appropriate acetyl compound under acidic conditions to form the furan-2-yl prop-1-en-2-one intermediate.

    Introduction of the Azabicyclo Moiety: The intermediate is then reacted with a compound containing the azabicyclo[3.2.1]octane structure, typically through a condensation reaction.

    Chlorination and Benzamide Formation: The final step involves the chlorination of the benzene ring and the formation of the benzamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(1E)-1-(furan-2-yl)-3-oxo-3-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the prop-1-en-2-one moiety can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the prop-1-en-2-one moiety.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-[(1E)-1-(furan-2-yl)-3-oxo-3-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}prop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly those targeting neurological disorders due to the presence of the azabicyclo moiety.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of complex organic molecules with biological systems, potentially leading to the discovery of new biochemical pathways or targets.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1E)-1-(furan-2-yl)-3-oxo-3-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the azabicyclo moiety may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-[(1E)-1-(furan-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]benzamide: Similar structure but lacks the azabicyclo moiety.

    4-Chloro-N-[(1E)-1-(furan-2-yl)-3-oxo-3-{1,3,3-trimethylcyclohexyl}prop-1-en-2-yl]benzamide: Similar structure but contains a cyclohexyl group instead of the azabicyclo moiety.

Uniqueness

The presence of the azabicyclo[3.2.1]octane structure in 4-chloro-N-[(1E)-1-(furan-2-yl)-3-oxo-3-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}prop-1-en-2-yl]benzamide distinguishes it from other similar compounds. This unique moiety may confer specific biological activities or properties that are not present in other compounds.

Properties

IUPAC Name

4-chloro-N-[(E)-1-(furan-2-yl)-3-oxo-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O3/c1-23(2)12-18-13-24(3,14-23)15-27(18)22(29)20(11-19-5-4-10-30-19)26-21(28)16-6-8-17(25)9-7-16/h4-11,18H,12-15H2,1-3H3,(H,26,28)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPKEWMHXBQXSX-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2CC(C1)(CN2C(=O)/C(=C\C3=CC=CO3)/NC(=O)C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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